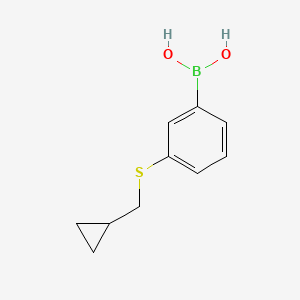

![molecular formula C19H15FN2O2S B2415648 3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide CAS No. 439120-54-4](/img/structure/B2415648.png)

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

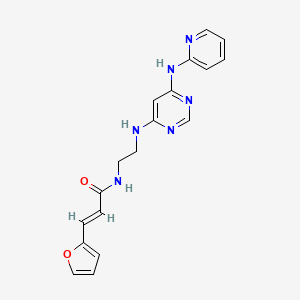

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is a compound which has been studied for its potential applications in scientific research. It is a heterocyclic amide, which is derived from thiophene and can be synthesized using a variety of methods. This compound has been demonstrated to have a variety of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Spectral Properties

Solvent-Free Synthesis : Researchers have developed methods for synthesizing derivatives of thiophene carboxamides, such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, using solvent-free condensation. This approach enhances the yield and purity of these compounds (Thirunarayanan & Sekar, 2013).

Nuclear Magnetic Resonance (NMR) Studies : NMR techniques have been employed to study the structure and properties of thiophene derivatives, providing insights into their molecular behavior (Hirohashi, Inaba & Yamamoto, 1976).

Biological Activities

Cholinesterase Inhibition and Antioxidant Properties : Some thiophene-2-carboxamide derivatives have been shown to inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases. Additionally, these compounds have demonstrated antioxidant capabilities (Kausar et al., 2021).

Antibacterial and Antifungal Activities : Certain thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal properties, which could be valuable in developing new antimicrobial agents (Vasu et al., 2003).

Synthesis of Heterocyclic Compounds : Thiophene derivatives have been used to synthesize various heterocyclic compounds, contributing to the field of medicinal chemistry and drug development (Mohareb et al., 2004).

Antimicrobial and Docking Studies : Further studies have focused on the synthesis of thiophene-2-carboxamides with potential antimicrobial effects. These studies also include molecular docking analyses to understand the interaction of these compounds with biological targets (Talupur et al., 2021).

Crystal Structure Analysis : Research on the crystal structure of thiophene derivatives has provided valuable information about their molecular conformations, essential for understanding their chemical behavior and potential applications (Freeman, Lu & Ziller, 1995).

Wirkmechanismus

Target of Action

The primary target of 3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes), an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Pharmacokinetics

Its molecular weight is354.4 , which is within the acceptable range for oral bioavailability.

Eigenschaften

IUPAC Name |

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c20-15-8-6-13(7-9-15)12-21-19(24)17-16(10-11-25-17)22-18(23)14-4-2-1-3-5-14/h1-11H,12H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESNVNSAYTUIDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)

![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)

![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)

![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)